(S)-(-)-2-Acetoxypropionic acid chemical properties and structure
(S)-(-)-2-Acetoxypropionic acid chemical properties and structure
An In-depth Technical Guide to (S)-(-)-2-Acetoxypropionic Acid: Structure, Properties, and Application
Introduction
(S)-(-)-2-Acetoxypropionic acid, also known by its synonym (-)-O-Acetyl-L-lactic acid, is a significant chiral building block in modern organic synthesis.[1][2] As a derivative of the naturally occurring L-lactic acid, it provides a stereochemically defined three-carbon synthon that is extensively utilized in the pharmaceutical and chemical industries.[3] Its bifunctional nature, possessing both a carboxylic acid and an ester group, combined with a single, defined stereocenter, makes it a versatile intermediate for creating complex, enantiomerically pure molecules.[4] This guide offers a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization, with a specific focus on its critical role in the production of advanced pharmaceutical agents.
Molecular Structure and Stereochemistry
The fundamental structure of (S)-(-)-2-Acetoxypropionic acid consists of a propanoic acid backbone with an acetoxy group substituent at the C-2 position.[4] This second carbon is a chiral center, giving rise to two enantiomers. The "(S)" designation in its name refers to the specific spatial arrangement of the four different groups (hydrogen, methyl, carboxyl, and acetoxy) around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.[3]
Caption: Chemical structure of (S)-(-)-2-Acetoxypropionic acid.
Physicochemical Properties
(S)-(-)-2-Acetoxypropionic acid is a colorless, clear liquid under standard conditions. Its physical and chemical properties are critical for its handling, reaction design, and purification.[3] A summary of these properties is provided below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(acetyloxy)propanoic acid | [2] |
| Synonyms | (-)-O-Acetyl-L-lactic acid | [1][2] |
| CAS Number | 6034-46-4 | [2][3] |
| Molecular Formula | C₅H₈O₄ | [4] |
| Molecular Weight | 132.11 - 132.12 g/mol | [2][3] |
| Appearance | Colorless clear liquid | [3] |
| Density | 1.18 g/mL | [3] |
| Boiling Point | 141 - 143 °C at 20 mmHg | [3] |
| Refractive Index (n20/D) | ~1.42 | [3] |
| Optical Rotation [α]20/D | -44° to -55° (c=7 in CHCl₃) | [3] |
| SMILES | CC(=O)OC(=O)O | [4] |
| InChIKey | WTLNOANVTIKPEE-VKHMYHEASA-N | [4] |
Synthesis and Mechanism
The most prevalent and industrially viable method for producing (S)-(-)-2-Acetoxypropionic acid is through the direct acetylation of L-lactic acid.[5] This reaction leverages a readily available and renewable chiral starting material.
Core Reaction: The synthesis involves treating L-lactic acid with an acetylating agent, typically acetic anhydride, often using acetic acid as a solvent.[5][6] The reaction is an esterification of the secondary alcohol group of lactic acid. While the reaction can proceed without a catalyst, acidic catalysts such as sulfuric acid or solid acid catalysts like ion-exchange resins are often employed to increase the reaction rate and efficiency.[1][7]
Caption: Synthesis of (S)-(-)-2-Acetoxypropionic acid from L-lactic acid.
Experimental Protocol 1: Laboratory Synthesis
This protocol describes a representative laboratory-scale synthesis of (S)-(-)-2-Acetoxypropionic acid from L-lactic acid using acetic anhydride.
Materials:
-
L-Lactic acid (e.g., 90% aqueous solution)
-
Acetic anhydride (≥98%)
-
Sulfuric acid (concentrated, 98%)
-
Toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, dropping funnel, distillation apparatus)
-
Magnetic stirrer and heating mantle
Procedure:
-
Azeotropic Water Removal: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add L-lactic acid (90 g, 0.9 mol of lactic acid) and toluene (150 mL). Heat the mixture to reflux, collecting the water in the Dean-Stark trap until no more water separates. This step is crucial as water consumes the acetic anhydride reagent.
-
Reaction Setup: Cool the flask to room temperature. Remove the Dean-Stark trap and fit the flask with a reflux condenser and a dropping funnel.
-
Acetylation: Add acetic anhydride (102 g, 1.0 mol) to the dropping funnel. Slowly add the acetic anhydride to the stirred lactic acid/toluene mixture. After the initial exothermic reaction subsides, add 3-4 drops of concentrated sulfuric acid as a catalyst.
-
Reaction Completion: Heat the mixture to a gentle reflux (oil bath temperature ~100-110 °C) for 2-3 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash with cold water (2 x 100 mL) to remove any remaining acid catalyst and acetic acid byproduct.
-
Dry the organic layer (toluene) over anhydrous sodium sulfate.
-
Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation (e.g., at ~141-143 °C / 20 mmHg) to yield pure (S)-(-)-2-Acetoxypropionic acid as a colorless liquid.[3]
-
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and stereochemical integrity of the synthesized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the C3 methyl group (~1.5 ppm), a singlet for the acetyl methyl group (~2.1 ppm), a quartet for the C2 methine proton (~5.1 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the two methyl carbons (~17 ppm and ~20 ppm), the methine carbon (~69 ppm), and the two carbonyl carbons (ester ~170 ppm, carboxylic acid ~174 ppm).[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from ~2500-3300 cm⁻¹. Two distinct C=O stretching bands will be visible: one for the ester carbonyl (~1750 cm⁻¹) and one for the carboxylic acid carbonyl (~1720 cm⁻¹). A strong C-O stretching band will also be present around 1180-1240 cm⁻¹.[2]
-
Chromatography:
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID), is a standard method for assessing the purity of the final product.[9] Derivatization, for instance by silylation, may be required to analyze the reaction mixture effectively, as direct analysis of hydroxy carboxylic acids can be challenging.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric excess (e.e.) of the (S)-enantiomer, chiral HPLC is the method of choice. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.
-
Application in Pharmaceutical Synthesis: The Iopamidol Case Study
A primary industrial application of (S)-(-)-2-Acetoxypropionic acid is as a key starting material for the synthesis of Iopamidol, a non-ionic, low-osmolar X-ray contrast agent.[1][10] The stereochemistry of the final drug is critical for its safety and efficacy, which is imparted by the chiral side chain derived from (S)-(-)-2-Acetoxypropionic acid.
The first step in this synthetic route is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, (S)-(-)-2-acetoxypropionyl chloride.[1][5] This is typically achieved by reacting the acid with thionyl chloride (SOCl₂).[11] The resulting acyl chloride is then used to acylate the primary amine of a complex tri-iodinated benzene core structure, introducing the essential chiral side chain.[12][13]
Caption: Role of (S)-(-)-2-Acetoxypropionic acid in Iopamidol synthesis.
Experimental Protocol 2: Conversion to (S)-(-)-2-Acetoxypropionyl Chloride
This protocol outlines the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic HCl and SO₂ gases.[11]
Materials:
-
(S)-(-)-2-Acetoxypropionic acid (purified)
-
Thionyl chloride (SOCl₂)
-
Anhydrous glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Equip a dry 100 mL two-necked round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler with sodium hydroxide solution).
-
Reaction: Charge the flask with (S)-(-)-2-Acetoxypropionic acid (13.2 g, 0.1 mol). Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol, 1.1 equivalents) to the stirred acid at room temperature.[14]
-
Heating: Once the addition is complete, gently heat the reaction mixture to reflux (oil bath temperature ~80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[15]
-
Purification:
-
Cool the mixture to room temperature.
-
The excess thionyl chloride (b.p. 76 °C) can be removed by distillation at atmospheric pressure.
-
The desired product, (S)-(-)-2-acetoxypropionyl chloride, is then purified by vacuum distillation. The crude product is typically used directly in the next synthetic step without extensive purification due to its moisture sensitivity.[16]
-
Safety and Handling
(S)-(-)-2-Acetoxypropionic acid is classified as an irritant. It is known to cause skin irritation and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation or work in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place (recommended 2-8 °C) in a tightly sealed container.[3]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Prevent entry into drains.
Conclusion
(S)-(-)-2-Acetoxypropionic acid stands out as a high-value chiral intermediate derived from a sustainable source. Its well-defined stereochemistry and versatile chemical handles are indispensable for the asymmetric synthesis of complex molecules, most notably in the pharmaceutical sector for the production of life-enhancing drugs like Iopamidol. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is fundamental for researchers and scientists aiming to leverage this powerful building block in drug development and chemical innovation.
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